![molecular formula C18H16ClN3O3S2 B2621706 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 864919-30-2](/img/structure/B2621706.png)
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also contains chlorophenyl and dimethoxyphenyl groups, which are common in various pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a thiadiazole ring attached to a chlorophenyl group and a dimethoxyphenyl group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The thiadiazole ring, for example, might be expected to participate in reactions with electrophiles. The chlorophenyl and dimethoxyphenyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the chlorophenyl and dimethoxyphenyl groups could influence the compound’s solubility, melting point, and other properties .Scientific Research Applications
- Quinazolinedione derivatives, including TCMDC-124547, have shown promising antimalarial properties. TCMDC-125133, a related compound, demonstrated potent antimalarial activity and low toxicity . Researchers have explored the design and synthesis of novel quinazolinedione derivatives based on TCMDC-125133, aiming to optimize its efficacy against Plasmodium falciparum, the parasite responsible for malaria.
- TCMDC-124547 serves as a valuable lead compound for drug discovery. Rational design approaches, aided by in silico tools like SwissADME, allow researchers to explore structure-activity relationships (SARs). For instance, optimizing the side chain or substituents can enhance desired properties while minimizing toxicity .
Antimalarial Activity
Drug Discovery and Lead Optimization
Future Directions
The study and development of new organic compounds is a vast field with many potential applications, including in pharmaceuticals, materials science, and synthetic chemistry. This compound, with its complex structure and potential for biological activity, could be an interesting subject for future research .
Mechanism of Action
Target of Action
The primary target of the compound 2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, also known as TCMDC-124547, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein synthesis in the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124547 interacts with its target, PfAsnRS, through a unique mechanism known as "reaction hijacking" . This involves the formation of an Asn-TCMDC-124547 adduct, which is produced via enzyme-mediated processes . This adduct inhibits the function of PfAsnRS, thereby disrupting protein translation and activating the amino acid starvation response in the parasite .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124547 affects the protein translation pathway in Plasmodium falciparum . This disruption leads to an amino acid starvation response, which can hinder the growth and survival of the parasite
Result of Action
The molecular and cellular effects of TCMDC-124547’s action primarily involve the disruption of protein synthesis in Plasmodium falciparum . By inhibiting PfAsnRS, TCMDC-124547 prevents the proper translation of proteins, leading to an amino acid starvation response . This can potentially inhibit the growth and survival of the malaria parasite .
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-24-11-7-8-15(25-2)14(9-11)20-16(23)10-26-18-21-17(22-27-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWRTGDKOWRURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide |
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